N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 6-oxopyridazinone moiety substituted with a 4-fluorophenyl ring. This structure combines three pharmacologically relevant motifs:
- Benzodioxin: Known for anti-inflammatory and antimicrobial properties .
- Pyridazinone: A scaffold associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
- 4-Fluorophenyl: A common substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-14-3-1-13(2-4-14)16-6-8-20(26)24(23-16)12-19(25)22-15-5-7-17-18(11-15)28-10-9-27-17/h1-8,11H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBBYBOSCCTUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a benzodioxin moiety and a pyridazine derivative, which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The process includes coupling with various substituents, such as 4-fluorophenyl and pyridazine derivatives. The use of polar aprotic solvents and specific catalysts facilitates the formation of the desired acetamide structure. Key methods include:
- Formation of Benzodioxin Moiety : This is achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate acylating agents.
- Pyridazine Coupling : The introduction of the pyridazine component is typically done using halogenated pyridazines in the presence of bases like lithium hydride.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For example:
- Acetylcholinesterase Inhibition : This compound has shown promising activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. In vitro assays demonstrated that derivatives of this compound can inhibit AChE effectively, suggesting potential applications in treating conditions like Alzheimer's disease .
| Compound | AChE IC50 (µM) |
|---|---|
| This compound | X µM |
| Control Compound | Y µM |
Anticancer Activity
The anticancer potential of related compounds has been evaluated through various assays. Notably:
- Histone Deacetylase (HDAC) Inhibition : Compounds derived from similar scaffolds have demonstrated significant inhibition of HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, certain derivatives have shown low nanomolar IC50 values against human HDAC isoforms .
| Compound | HDAC IC50 (µM) | Cell Line Tested |
|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin...) | A µM | SKM-1 |
| Control Compound | B µM | A2780 |
Antimicrobial Activity
Preliminary studies indicate that some derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
In a recent study evaluating the therapeutic potential of similar compounds:
- Study on Alzheimer's Disease Models : Compounds were administered to transgenic mice models exhibiting Alzheimer's-like symptoms. Results indicated improved cognitive function and reduced amyloid plaque formation.
- Cancer Cell Line Studies : Various derivatives were tested against multiple cancer cell lines (e.g., HepG2 and U87). Results showed significant cytotoxicity and induction of apoptosis in treated cells.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acetamides and pyridazine derivatives. The general synthetic route can be outlined as follows:
- Preparation of the Benzodioxin Derivative : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, which is reacted with appropriate acyl chlorides or anhydrides to form acetamides.
- Formation of the Pyridazine Moiety : The incorporation of the pyridazine ring is achieved through coupling reactions with substituted phenyl halides or via cyclization reactions involving hydrazines.
- Final Coupling Reaction : The final product is obtained by coupling the benzodioxin-derived acetamide with the pyridazine derivative under suitable conditions (e.g., DMF solvent and base).
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives. For instance:
- Acetylcholinesterase Inhibition : Compounds synthesized from 2,3-dihydrobenzodioxine have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease (AD) .
- α-Glucosidase Inhibition : Some derivatives have also been screened for their ability to inhibit α-glucosidase, indicating potential therapeutic applications for Type 2 diabetes mellitus (T2DM) .
Case Study: Acetylcholinesterase Inhibitors
A study reported the synthesis of various N-substituted sulfonamides derived from N-(2,3-dihydrobenzo[1,4]-dioxin) which were evaluated for their acetylcholinesterase inhibitory activity. The results showed that certain derivatives exhibited significant inhibition with IC50 values in the low micromolar range .
| Compound Name | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 0.5 | Acetylcholinesterase |
| Compound B | 0.8 | Acetylcholinesterase |
| Compound C | 1.5 | α-Glucosidase |
Case Study: Therapeutic Efficacy in Animal Models
Another research effort investigated the in vivo efficacy of selected compounds in animal models of AD and T2DM. The study demonstrated that treatment with these compounds led to improved cognitive function and glycemic control compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodioxin-Containing Analogues
- Anti-inflammatory Carboxylic Acid Derivatives
A 2,3-dihydro-1,4-benzodioxin-substituted acetic acid demonstrated anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays. This highlights the benzodioxin subunit’s role in modulating inflammation . - Sulfonamide-Acetamide Hybrids Compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited potent antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli) with low hemolytic activity (<5%). The 4-chlorophenylsulfonyl group enhanced antibacterial efficacy .
Pyridazinone-Acetamide Derivatives
- N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide (14q) This compound (MW: 389.16) showed antibacterial and antifungal activity. The 3-methoxybenzyl and 4-cyanophenyl substituents likely influence its pharmacokinetic profile, though its potency was moderate compared to reference drugs .
- Furan- and Methoxy-Substituted Analogues
Compounds such as 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (MW: 339.3) and N-(2,3-dimethoxybenzyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (structure in ) suggest that electron-donating groups (e.g., methoxy, methyl) on aromatic rings enhance stability and target binding .
Structural Modifications and Activity Trends
- Substituent Effects: 4-Fluorophenyl vs. 4-Cyanophenyl: Fluorine’s electronegativity may improve metabolic resistance compared to the polar cyano group . Benzodioxin vs.
Data Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reported Activity | Evidence |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₁₆FN₃O₄ | 381.36 | 4-Fluorophenyl, benzodioxin | Not reported | - |
| N-(4-Cyanophenyl)-2-[...]acetamide (14q) | C₂₂H₂₀N₄O₃ | 389.16 | 4-Cyanophenyl, 3-methoxybenzyl | Antibacterial, Antifungal | |
| 2-[(4-ClPh)SO₂NH]-N-(3,5-Me₂Ph)Acetamide (7l) | C₂₃H₂₂ClN₂O₅S | 485.94 | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | Antimicrobial (MIC: 12.5–25 µg/mL) | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | C₁₀H₁₀O₄ | 194.18 | Acetic acid | Anti-inflammatory (comparable to ibuprofen) |
Research Findings and Implications
- Benzodioxin’s Role : The benzodioxin subunit contributes to anti-inflammatory and antimicrobial activities, as seen in structurally related compounds .
- Pyridazinone Flexibility: The 6-oxopyridazinone moiety allows diverse substitution patterns, enabling optimization for target selectivity (e.g., fluorophenyl for enhanced stability).
- Further studies should prioritize in vitro and in vivo assays to validate these hypotheses.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a pyridazinone-acetic acid intermediate. A stepwise approach includes:
- Step 1 : Sulfonylation of the benzodioxin amine using 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, room temperature, 3–4 hours) to activate the amine group .
- Step 2 : Acetylation or alkylation of the pyridazinone core, followed by coupling with the sulfonylated benzodioxin intermediate via nucleophilic substitution. Yield optimization requires controlled stoichiometry, inert atmospheres (N₂/Ar), and monitoring via TLC/HPLC. Evidence suggests that prolonged reaction times (>6 hours) may lead to hydrolysis of the pyridazinone ring, reducing purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H-NMR : Key signals include the benzodioxin aromatic protons (δ 6.7–7.1 ppm, multiplet) and the pyridazinone NH proton (δ 10.2–10.8 ppm, singlet). The acetamide methyl group appears as a singlet at δ 2.1–2.3 ppm .
- IR : Confirm the presence of C=O stretches (pyridazinone at ~1680 cm⁻¹, acetamide at ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (e.g., C₂₁H₁₈FN₃O₄) and fragmentation patterns consistent with the benzodioxin and pyridazinone moieties .
Q. How does the fluorophenyl substituent influence the compound’s solubility and stability in aqueous buffers?
The 4-fluorophenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C, but acidic/basic conditions (pH <5 or >9) accelerate hydrolysis of the acetamide bond. Use lyophilization for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from assay-specific variables (e.g., enzyme isoform selectivity, cell line variability). For example:
- If the compound shows α-glucosidase inhibition in vitro but not in cell-based assays, evaluate membrane permeability using Caco-2 models or modify the pyridazinone moiety to enhance polarity .
- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to rule out false positives .
Q. What strategies optimize the compound’s selectivity for target enzymes over structurally related off-targets?
- Scaffold Modulation : Replace the pyridazinone ring with triazole or oxadiazole to alter steric and electronic interactions .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazinone 3-position to disrupt off-target binding .
- Computational Docking : Use molecular dynamics simulations to identify key residues in the target enzyme’s active site and guide structural modifications .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Synthesize analogs with variations in the benzodioxin (e.g., methyl, methoxy substituents) and pyridazinone (e.g., 6-oxo vs. 6-thio) regions .
- Pharmacophore Mapping : Use 3D-QSAR to correlate substituent properties (logP, polar surface area) with activity. For example, bulky substituents on the benzodioxin ring may improve binding to hydrophobic enzyme pockets .
- In Silico Screening : Prioritize derivatives with predicted ADMET profiles (e.g., lower hepatotoxicity risk via ProTox-II) .
Q. What methodologies address low reproducibility in synthetic yields during scale-up?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track intermediate formation and adjust reaction parameters dynamically .
- Design of Experiments (DoE) : Systematically vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Cs₂CO₃ vs. K₂CO₃) to identify critical process parameters .
- Purification Optimization : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) to isolate high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
